3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde
Description
Properties
CAS No. |
51952-99-9 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-6(2)8(4-11)9-7(5)3-10/h3-4,9H,1-2H3 |
InChI Key |
OBJSCIPKJZMQMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C)C=O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethyl 1h Pyrrole 2,5 Dicarbaldehyde and Its Core Structure
Direct Synthesis Approaches
Directly introducing two formyl groups at the 2 and 5 positions of the pyrrole (B145914) nucleus is a complex task. The initial formylation at one α-position deactivates the ring towards further electrophilic substitution and directs subsequent functionalization to the β-position. rsc.org
Vilsmeier-Haack Formylation Strategies for Pyrrole Dicarbaldehydes
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comijpcbs.com The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. chemistrysteps.comwikipedia.org This reagent then attacks the electron-rich pyrrole ring. chemtube3d.com
However, the direct Vilsmeier-Haack formylation of pyrrole to produce pyrrole-2,5-dicarbaldehyde is notoriously inefficient, with reported yields as low as 0.3%. rsc.org This is because the first formyl group introduced at the 2-position deactivates the pyrrole ring, making the second formylation difficult and favoring the 4-position instead of the desired 5-position. rsc.org For substituted pyrroles, such as 1-alkyl or 1-aryl pyrroles, the ratio of α- to β-formylation is primarily governed by steric factors. rsc.org While the Vilsmeier-Haack reaction is effective for mono-formylation of pyrroles and other electron-rich arenes, its application for the direct synthesis of 2,5-dicarbaldehydes is limited. organic-chemistry.orgorgsyn.org
Preparation via Hydrolysis of Dithiolic Pyrrole Intermediates
To circumvent the challenges of direct diformylation, an effective method involving the hydrolysis of 2,5-bis(1,3-benzodithiol-2-yl)pyrrole intermediates has been developed. rsc.orgrsc.org This multi-step approach provides a more reliable route to pyrrole-2,5-dicarbaldehydes.
The key steps in this synthesis are:
Formation of the dithiolic intermediate: The pyrrole substrate is reacted to form the corresponding 2,5-bis(1,3-benzodithiol-2-yl)pyrrole.
Hydrolysis: The dithiolic intermediate is then hydrolyzed to yield the desired dicarbaldehyde. rsc.orgrsc.org
Precursor-Based Synthesis and Functionalization Pathways
Given the difficulties of direct diformylation, strategies involving the synthesis and subsequent functionalization of pyrrole precursors are common.
Derivatization from Substituted Pyrroles
The synthesis of highly functionalized pyrroles often starts with appropriately substituted precursors. nih.govnih.gov The challenge lies in controlling the regioselectivity of the reactions to obtain the desired substitution pattern. For instance, the synthesis of 2,5-disubstituted pyrroles can be achieved through the dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols using a heterogeneous platinum catalyst. rsc.org Another approach involves the reaction of dibenzoylacetylene (B1330223) with enaminocarbonyl compounds. nih.gov The development of methods for the regioselective functionalization of the pyrrole ring is an active area of research.
Development of One-Pot Reaction Protocols for Analogues
One-pot reactions offer an efficient and streamlined approach to synthesizing complex molecules like pyrrole dicarbaldehyde analogues. nih.govmdpi.com These protocols often involve a sequence of reactions where intermediates are generated and consumed in the same reaction vessel. For example, a one-pot method for the synthesis of N-substituted pyrrole-2-carbaldehydes from carbohydrates and primary amines has been developed. researchgate.netnih.gov Another one-pot synthesis of substituted pyrrole-3-carbaldehydes involves the reaction of in situ generated aldimines with succinaldehyde, followed by an oxidation step. nih.govrsc.org A four-component reaction of two primary amines, diketene, and nitrostyrene (B7858105) also provides a route to highly functionalized pyrrole derivatives in a single pot. organic-chemistry.org These methods provide efficient access to a variety of substituted pyrrole carbaldehydes.
Principles of Regioselectivity and Chemoselectivity in Pyrrole Dicarbaldehyde Synthesis
The control of regioselectivity and chemoselectivity is paramount in the synthesis of pyrrole dicarbaldehydes. The inherent reactivity of the pyrrole ring, with the α-positions being more nucleophilic than the β-positions, generally favors substitution at the 2- and 5-positions. chemistrysteps.com
In the Vilsmeier-Haack reaction , the regioselectivity of formylation is influenced by both electronic and steric factors. rsc.org For N-substituted pyrroles, increasing the steric bulk of the substituent on the nitrogen atom can favor formylation at the β-position (position 3). thieme-connect.comthieme-connect.com For instance, using sterically crowded formamides in the Vilsmeier-Haack reaction can lead to a significant increase in the yield of the 3-formylpyrrole isomer. thieme-connect.com
Chemical Reactivity and Transformations of 3,4 Dimethyl 1h Pyrrole 2,5 Dicarbaldehyde
Reactivity of Formyl Groups
The two formyl groups attached to the pyrrole (B145914) ring at positions 2 and 5 are expected to be the primary sites of chemical transformations. These aldehyde functionalities can undergo a variety of reactions, including oxidation, reduction, nucleophilic addition, and condensation.
Oxidation Reactions to Carboxylic Acids
It is anticipated that the formyl groups of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde can be readily oxidized to the corresponding carboxylic acids to form 3,4-dimethyl-1H-pyrrole-2,5-dicarboxylic acid. This transformation is a standard reaction for aldehydes and can typically be achieved using a range of oxidizing agents. Common reagents for this type of oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The resulting dicarboxylic acid would be a valuable intermediate for further synthetic modifications.
Reduction Reactions to Primary Alcohols
The reduction of the formyl groups to primary alcohols would yield 3,4-dimethyl-1H-pyrrole-2,5-dimethanol. This transformation can be accomplished using various reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally effective for the reduction of aldehydes without affecting the pyrrole ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective.
Nucleophilic Addition Reactions
The carbonyl carbons of the formyl groups are electrophilic and thus susceptible to nucleophilic attack. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanides, and ylides, can add to the carbonyl groups. This would lead to the formation of secondary alcohols or other functionalized derivatives. The reaction proceeds through a tetrahedral intermediate, which is then protonated to yield the final product.
Condensation Reactions with Amines and Hydrazides Leading to Imines and Schiff Bases
A significant aspect of aldehyde chemistry is their condensation reaction with primary amines and hydrazides to form imines (also known as Schiff bases) and hydrazones, respectively. This reaction is expected to be a key transformation for 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde. The reaction is typically catalyzed by either acid or base and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. chemsynthesis.com
The formation of Schiff bases from pyrrole-based aldehydes is a well-documented process. chemscene.com For instance, the condensation of various amines with pyrrole-2-carboxaldehyde derivatives proceeds efficiently to yield the corresponding imines. chemscene.com It is highly probable that 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde would react similarly with two equivalents of a primary amine to form a di-imine. These Schiff bases are often colored compounds and can serve as versatile ligands in coordination chemistry. chemsynthesis.com Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes have shown that the reaction conditions, such as solvent polarity and temperature, can influence the formation and stability of the resulting Schiff bases. mdpi.comresearchgate.net
| Reactant | Product | Reaction Type |
| 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde | 3,4-Dimethyl-1H-pyrrole-2,5-dicarboxylic acid | Oxidation |
| 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde | 3,4-Dimethyl-1H-pyrrole-2,5-dimethanol | Reduction |
| 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde | Di-imine/Schiff Base | Condensation with Primary Amine |
| 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde | Dihydrazone | Condensation with Hydrazide |
Reactivity of the Pyrrole Ring System
The pyrrole ring is an electron-rich aromatic system, which generally makes it susceptible to electrophilic attack. However, the presence of two strongly electron-withdrawing formyl groups at the 2- and 5-positions significantly deactivates the ring towards electrophilic substitution.
Electrophilic Substitution Pathways
Electrophilic substitution on the pyrrole ring of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde is expected to be challenging due to the deactivating nature of the two formyl groups. These groups withdraw electron density from the ring, making it less nucleophilic. Furthermore, the positions typically most reactive in pyrrole (the α-positions, 2 and 5) are already substituted.
Any electrophilic attack would be directed to the β-positions (3 and 4). However, these positions are also substituted with methyl groups. Therefore, electrophilic substitution on the pyrrole ring itself is unlikely to occur under standard conditions. If forced, the reaction would likely require harsh conditions and may lead to a mixture of products or decomposition. Research on the electrophilic substitution of similarly substituted pyrroles, such as 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones, indicates that reactions like nitration and bromination can occur, although these compounds have a different electronic profile. researchgate.net
Cyclization Reactions
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde is a valuable precursor in the synthesis of various heterocyclic compounds through cyclization reactions. The two aldehyde groups at the 2 and 5 positions of the pyrrole ring are highly reactive and can participate in condensation reactions with a variety of nucleophiles to form fused ring systems.
One of the most significant applications of this compound is in the synthesis of porphyrins, which are complex macrocyclic compounds with important biological functions. nih.gov The general approach involves the condensation of the dicarbaldehyde with a dipyrromethane, a molecule containing two pyrrole rings linked by a methylene (B1212753) bridge. This reaction, typically carried out under acidic conditions, leads to the formation of a porphyrinogen, which is subsequently oxidized to the stable aromatic porphyrin.
The reaction conditions for these cyclization reactions can be tailored to control the formation of specific products. For instance, the choice of solvent, temperature, and catalyst can influence the yield and purity of the desired porphyrin. The use of protecting groups for the pyrrole nitrogen or the aldehyde functionalities can also be employed to prevent unwanted side reactions and to direct the cyclization towards a specific isomer.
Beyond porphyrin synthesis, 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde can undergo cyclization with other reagents. For example, its reaction with hydrazines can yield pyridazine-fused pyrroles, while reaction with primary amines can lead to the formation of pyrrolo[3,2-b]pyrrole (B15495793) derivatives. These cyclization reactions significantly expand the synthetic utility of this versatile building block.
Table 1: Examples of Cyclization Reactions
| Reactant | Product | Reaction Conditions |
|---|---|---|
| Dipyrromethane | Porphyrin | Acid catalyst (e.g., TFA, HCl), followed by oxidation (e.g., DDQ, air) |
| Hydrazine (B178648) | Pyridazine-fused pyrrole | Typically requires heating in a suitable solvent like ethanol |
| Primary amine | Pyrrolo[3,2-b]pyrrole derivative | Often catalyzed by an acid or a Lewis acid |
Stereochemical Aspects of Pyrrole Dicarbaldehyde Derivatives in Reactivity
The stereochemistry of derivatives of pyrrole dicarbaldehydes can play a crucial role in their reactivity, particularly in reactions leading to the formation of chiral products or in processes where the spatial arrangement of substituents influences the reaction pathway. While the parent 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde is achiral, the introduction of chiral auxiliaries or substituents can lead to stereoselective transformations.
For instance, in the synthesis of chiral porphyrins, a chiral dipyrromethane can be condensed with the dicarbaldehyde. The stereocenters in the dipyrromethane can direct the cyclization to favor the formation of one enantiomer or diastereomer of the resulting porphyrin over the other. This approach is of significant interest for applications where specific stereoisomers of porphyrins are required, such as in catalysis or as chiral recognition agents.
Furthermore, the planarity of the pyrrole ring and the orientation of the aldehyde groups can be influenced by the substituents at the 3 and 4 positions. Bulky substituents can lead to steric hindrance, which may affect the accessibility of the aldehyde groups to incoming reagents. This can result in regioselective reactions, where one aldehyde group reacts preferentially over the other.
In the context of cyclization reactions, the stereochemistry of the starting materials can dictate the conformation of the transition state, thereby influencing the stereochemical outcome of the reaction. For example, in the formation of fused heterocyclic systems, the relative stereochemistry of the newly formed stereocenters is often controlled by the stereochemistry of the substituents on the pyrrole ring.
Table 2: Factors Influencing Stereochemistry in Reactions of Pyrrole Dicarbaldehyde Derivatives
| Factor | Description | Example |
|---|---|---|
| Chiral Auxiliaries | A chiral group temporarily attached to the molecule to control the stereochemical outcome of a reaction. | Use of a chiral amine to form a chiral imine intermediate. |
| Chiral Reagents | A chiral reactant that induces stereoselectivity in the product. | Condensation with a chiral dipyrromethane to form a chiral porphyrin. |
| Steric Hindrance | The prevention of a reaction at a particular location in a molecule due to the size of surrounding groups. | Bulky substituents at the 3 and 4 positions of the pyrrole ring can direct reaction to the less hindered aldehyde group. |
Derivatization Strategies and Analogue Synthesis for Advanced Chemical Studies
N-Substitution and Ring-Substituted Pyrrole (B145914) Dicarbaldehyde Analogues
A key strategy for modifying 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde involves the introduction of substituents at the nitrogen atom (N-substitution) or at other positions on the pyrrole ring. These modifications can significantly alter the electronic and steric properties of the molecule, leading to a wide range of analogues with tailored characteristics.
One common approach to N-substitution involves the reaction of the parent pyrrole with various electrophiles. For instance, the synthesis of 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde has been reported. researchgate.net In this compound, the phenylsulfonyl group attached to the nitrogen atom significantly influences the electron density of the pyrrole ring. X-ray crystallographic studies of this analogue reveal that the mean planes of the pyrrole and phenyl rings form a dihedral angle of 88.7 (1)°. researchgate.net The aldehyde groups are slightly twisted from the plane of the pyrrole ring. researchgate.net
Ring-substituted analogues can be prepared through various synthetic routes. The synthesis of 3,4,5-trimethyl-1H-pyrrole-2-carboxaldehyde demonstrates the addition of a methyl group to the pyrrole ring. chemicalbook.com The synthesis of various diarylpyrrole-2-carbaldehydes has been achieved through the ring transformation of arylfuran-2-carbaldehydes with anilines in the presence of an acid. researchgate.net This method provides a pathway to introduce diverse aryl groups onto the pyrrole framework.
Furthermore, the development of N-substituted 3,4-pyrroledicarboximides has been described as a one-step synthesis. nih.gov This involves the condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde. nih.gov This method allows for the introduction of a variety of substituents, including arylpiperazines, heteroarylpiperazines, and cyclohexylpiperazines, at the nitrogen atom. nih.gov
| Compound Name | CAS Number | Molecular Formula | Additional Information |
| 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde | 56139-74-3 | C8H9NO2 | Also known as 3,4-Diformyl-2,5-dimethylpyrrole. chemscene.com |
| 2,5-Dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde | Not specified | C14H13NO4S | The mean planes of the pyrrole and phenyl rings form a dihedral angle of 88.7 (1)°. researchgate.net |
| 3,4,5-Trimethyl-1H-pyrrole-2-carboxaldehyde | 27226-50-2 | C8H11NO | A ring-substituted analogue. chemicalbook.com |
Synthesis of Pyrrole Carboxamide and Carbohydrazide (B1668358) Analogues
The aldehyde functional groups of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde are reactive sites that can be readily converted into other functional groups, such as carboxamides and carbohydrazides. These transformations open up avenues for creating a new class of analogues with distinct chemical properties.
A facile, one-pot, high-yielding reaction has been developed for the synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazides. researchgate.net This method allows for the creation of a library of compounds with diverse substituents. The structural integrity and purity of these synthesized compounds are typically confirmed using spectroscopic techniques. researchgate.net
The synthesis of pyrrole-2-carboxamide derivatives has been approached with a structure-guided strategy. nih.gov This involves designing compounds based on a pharmacophore model, which can lead to analogues with specific desired properties. Structure-activity relationship (SAR) studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, and attaching bulky substituents to the carboxamide, can significantly influence the compound's activity. nih.gov
The general synthetic approach often involves the reaction of the dicarbaldehyde with an appropriate amine to form the corresponding carboxamide or with a hydrazine (B178648) derivative to yield the carbohydrazide. The reaction conditions can be optimized to achieve high yields and purity.
| Analogue Type | Synthetic Precursor | Key Reaction | Resulting Functional Group |
| Pyrrole Carboxamide | 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde | Reaction with primary or secondary amines | -C(=O)NRR' |
| Pyrrole Carbohydrazide | 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde | Reaction with hydrazine or substituted hydrazines | -C(=O)NHNHR |
Design and Synthesis of Polysubstituted Pyrrole Derivatives as Versatile Synthetic Intermediates
3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde and its derivatives serve as valuable and versatile synthetic intermediates for the construction of more complex, polysubstituted pyrrole systems. These intermediates can undergo a variety of chemical transformations, allowing for the introduction of multiple substituents at various positions on the pyrrole ring.
One strategy involves the use of [3+2] cycloaddition reactions. For example, the reaction of tosylmethyl isocyanides (TosMIC) with electron-deficient alkenes provides a pathway to 3,4-disubstituted pyrroles. nih.gov This method, known as the Van Leusen pyrrole synthesis, is a powerful tool for constructing substituted pyrrole rings. nih.gov Another efficient method is the base-catalyzed [3+2] cyclization between isocyanides and 4-(arylidene)-2-substituted oxazol-5(4H)-ones, which yields 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives. rsc.org
Multi-component reactions offer another efficient route to polysubstituted pyrroles. A four-component synthesis using CuO nanoparticles has been developed, demonstrating a cyclization reaction that produces substituted pyrroles in high yields. researchgate.net Additionally, a domino route involving a 3,3-sigmatropic rearrangement of imidazolidines followed by intramolecular nucleophilic attack and oxidation leads to the formation of tetrasubstituted pyrroles. urfu.ru
The synthesis of 1-aryl-2-methyl-3-acetyl-5-(m-nitrophenyl)pyrroles has been achieved through the reaction of l-(m-nitrophenyl)-3-acetyl-1,4-pentandiketone with various primary amines. jlu.edu.cn This highlights the utility of diketone precursors in building polysubstituted pyrrole frameworks. Furthermore, the synthesis of 2,3,4-trisubstituted 1H-pyrroles has been accomplished through a highly regioselective process involving α-lithiation and nucleophilic substitutions of N,N-dimethyl 3,4-bis(trimethylsilyl)-1H-pyrrole-1-sulfonamide. researchgate.net
These diverse synthetic strategies underscore the importance of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde as a foundational block for creating a wide array of polysubstituted pyrrole derivatives, which are of significant interest in various fields of chemical research.
| Synthetic Strategy | Key Reactants | Type of Pyrrole Derivative Formed |
| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanides (TosMIC), electron-deficient alkenes | 3,4-Disubstituted pyrroles nih.gov |
| [3+2] Cycloaddition | Isocyanides, 4-(arylidene)-2-substituted oxazol-5(4H)-ones | 2,3,4-Trisubstituted and 2,2,3,4-tetrasubstituted pyrroles rsc.org |
| Four-Component Reaction | Ketoximes, diethyl acetylene (B1199291) dicarboxylate (DEAD), mediated by DDQ | Substituted pyrroles researchgate.net |
| Domino Reaction | 2-Imidazolines, electron-deficient alkynes | Tetrasubstituted pyrroles urfu.ru |
Coordination Chemistry Applications of 3,4 Dimethyl 1h Pyrrole 2,5 Dicarbaldehyde and Its Derivatives
Ligand Design and Synthesis using Pyrrole (B145914) Dicarbaldehyde Scaffolds
The compound 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde serves as a fundamental building block for the synthesis of more complex ligand architectures. The two aldehyde functionalities are prime sites for condensation reactions with primary amines to form Schiff bases, which contain an imine or azomethine group (-C=N-). This reaction is a straightforward and efficient method for introducing a variety of steric and electronic properties into the final ligand, depending on the nature of the amine used.
The synthesis of these Schiff base ligands is typically achieved through a one-pot condensation reaction. For instance, reacting 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde with different primary amines leads to the formation of multidentate ligands capable of binding to metal centers through the nitrogen atoms of the imine groups and the pyrrole ring. This versatility allows for the creation of ligands with varying coordination numbers and geometries.
Furthermore, the pyrrole ring itself can be a site for further functionalization, although the primary focus remains on the reactivity of the dicarbaldehyde groups. The design of these ligands is often tailored for specific applications. For example, the incorporation of bulky substituents on the amine precursors can create sterically hindered ligands that influence the coordination geometry and reactivity of the resulting metal complexes.
A notable application of pyrrole-dicarbaldehyde scaffolds is in the synthesis of porphyrin analogues. Porphyrins and their synthetic counterparts have wide-ranging applications, including in catalysis and materials science. The condensation of pyrrole dicarbaldehydes with appropriate pyrrole precursors under specific reaction conditions can lead to the formation of these macrocyclic structures.
Metal Complexation Studies
The Schiff base ligands derived from 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde readily form stable complexes with a variety of transition metals. The coordination typically occurs through the nitrogen atoms of the imine groups and, in some cases, the nitrogen atom of the pyrrole ring, leading to the formation of chelate rings which enhance the stability of the complexes.
The resulting metal complexes exhibit diverse coordination geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion, the specific ligand structure, and the reaction conditions. Spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy, along with single-crystal X-ray diffraction, are instrumental in characterizing these complexes and elucidating their structures.
For example, studies have reported the synthesis and characterization of complexes of copper(II), nickel(II), cobalt(II), and zinc(II) with Schiff base ligands derived from pyrrole-2-carboxaldehyde. These studies provide insights into the coordination behavior of the ligands and the electronic and geometric properties of the metal centers.
Below is a table summarizing representative metal complexes formed from Schiff base ligands derived from pyrrole dicarbaldehydes and related compounds:
| Metal Ion | Ligand Type | Coordination Geometry | Research Focus |
| Cu(II), Ni(II), Co(II), Zn(II) | Schiff bases from 2-aminophenol/thiophenol | Tetradentate | Antimicrobial activity |
| Fe(III), Ni(II), Cu(II) | Schiff bases from 2-furancarboxaldehyde | Octahedral/Tetrahedral | Structural characterization |
| Cr(III), Co(II), Cu(II), Cd(II) | Schiff bases from triazole derivatives | Four-coordinate/Non-planar | Structural and computational studies |
*This table is
Supramolecular Chemistry and Self Assembly of Pyrrole Dicarbaldehyde Systems
Investigation of Hydrogen Bonding Interactions in Pyrrole (B145914) Systems
Hydrogen bonds are a fundamental driving force in the molecular recognition and self-assembly of pyrrole-containing structures. nih.gov The pyrrole ring itself contains an N-H group, which can act as a hydrogen bond donor, and the π-electron system of the ring can act as a weak hydrogen bond acceptor. researchgate.net In 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde, the two aldehyde (C=O) groups at the 2 and 5 positions introduce strong hydrogen bond acceptors.
The primary hydrogen bonding interaction expected in this system is between the N-H proton of one pyrrole molecule and the oxygen atom of an aldehyde group on a neighboring molecule (N-H···O=C). This interaction is a classic and robust motif in supramolecular chemistry. The strength and directionality of these hydrogen bonds are crucial for the formation of stable, ordered assemblies. nih.gov
Theoretical studies on simpler pyrrole systems, such as the pyrrole-water complex, have shown that the pyrrole N-H can form a hydrogen bond with water acting as the proton acceptor. researchgate.net Furthermore, computational studies using Density Functional Theory (DFT) have been employed to understand the ground state geometries and interaction energies of pyrrole complexes. researchgate.net For instance, in a related compound, 2,5-dimethyl-1-phenylsulfonyl-1H-pyrrole-3,4-dicarbaldehyde, the crystal structure reveals the presence of C-H···O hydrogen bonds that link the molecules into a three-dimensional framework. nih.govnih.gov While this derivative lacks the N-H donor, the prevalence of weaker C-H···O interactions underscores the importance of hydrogen bonding in organizing these types of molecules in the solid state.
The presence of two aldehyde groups in 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde offers the potential for the formation of multiple hydrogen bonds per molecule, which is a key feature for building extended supramolecular structures. The interplay between the N-H donor and the two C=O acceptors is the dominant factor governing its self-assembly behavior.
Formation of Dimeric and Polymeric Architectures through Self-Assembly
The molecular structure of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde is highly conducive to self-assembly into both discrete dimeric structures and extended polymeric chains. The linear disposition of the two aldehyde groups on opposite sides of the pyrrole ring, combined with the central N-H donor, pre-organizes the molecule for linear aggregation.
Dimeric Structures: It is plausible that two molecules of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde can form a cyclic dimer through a pair of N-H···O=C hydrogen bonds. In this arrangement, the N-H of each molecule would be hydrogen-bonded to one of the aldehyde oxygens of the other molecule, creating a stable, centrosymmetric dimeric capsule.
Polymeric Architectures: More likely, however, is the formation of one-dimensional polymeric chains or tapes. In such an arrangement, each pyrrole molecule would act as a bifunctional linker, donating a hydrogen bond from its N-H group to an aldehyde on one neighbor, and accepting a hydrogen bond at its other aldehyde group from another neighbor. This head-to-tail arrangement would result in a robust, linear polymer held together by a continuous chain of N-H···O=C hydrogen bonds.
The methyl groups at the 3 and 4 positions, while not directly participating in the primary hydrogen bonding, will have a significant influence on the packing of these polymeric chains in the solid state and their solubility in different solvents. In the context of conducting polymers, the copolymerization of pyrrole with 3,4-dimethyl-1H-pyrrole has been studied to control the electrochemical and mechanical properties of the resulting materials, where intermolecular interactions play a crucial role. researchgate.net
The table below summarizes the potential self-assembled architectures for 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde based on its functional groups.
| Functional Groups Involved | Type of Interaction | Resulting Architecture |
| 1 x N-H (donor), 1 x C=O (acceptor) per molecule | Dual N-H···O=C hydrogen bonds | Cyclic Dimer |
| 1 x N-H (donor), 2 x C=O (acceptors) | Single N-H···O=C hydrogen bond per connection | Linear Polymeric Chain |
Computational and Theoretical Investigations of 3,4 Dimethyl 1h Pyrrole 2,5 Dicarbaldehyde
Quantum Chemical Calculations
No dedicated publications on the quantum chemical calculations for 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde were identified. Research on analogous compounds suggests that such studies would be valuable for understanding its electronic structure and properties. For instance, studies on related pyrrole-dicarboxylate derivatives have utilized Density Functional Theory (DFT) to analyze molecular structure and charge transfer. nih.gov
Density Functional Theory (DFT) Applications
There are no specific Density Functional Theory (DFT) studies available for 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde. For other pyrrole (B145914) derivatives, DFT methods like B3LYP have been employed to investigate structural validation and electronic properties. nih.gov Such analyses for the title compound would provide significant insights.
Ab Initio Methods for Electronic Structure and Properties
Dedicated ab initio computational studies on the electronic structure and properties of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde have not been reported in the reviewed literature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
While computational prediction of spectroscopic parameters is a common practice, specific theoretical spectra (NMR, IR, UV-Vis) for 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde have not been published. For context, its isomer, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, has been used as a derivatization reagent, and the resulting products were characterized by ¹H NMR and UV spectroscopy, indicating the relevance of these techniques. sigmaaldrich.com
Analysis of Thermodynamic Properties and Reaction Energetics
A detailed analysis of the thermodynamic properties and reaction energetics for 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde via computational methods is not available in the existing literature.
Molecular Modeling and Docking Studies
No molecular modeling or docking studies specifically featuring 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde were found. However, the broader class of pyrrole-containing compounds is frequently subject to such investigations to explore potential biological activities. For example, various derivatives have been docked against targets like VEGFR-2, EGFR, and CDK2 to assess their potential as anticancer agents. nih.govnih.gov These studies highlight the potential for 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde to be investigated for similar purposes.
Reactivity Prediction and Mechanistic Insights
There is a lack of published research on the computational prediction of reactivity and mechanistic pathways for 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde. Theoretical studies would be instrumental in elucidating its chemical behavior, such as its potential role in cycloaddition reactions or as a precursor in synthesis.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For related pyrrole derivatives, DFT calculations have been employed to determine these parameters. For instance, studies on various substituted pyrroles have shown how different functional groups can influence the HOMO and LUMO energy levels. Generally, electron-donating groups, such as methyl groups, tend to increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups, like the carbaldehyde groups present in the target molecule, lower the LUMO energy, enhancing its electron-accepting capabilities.
A hypothetical FMO analysis for 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde would involve calculating the energies of its HOMO and LUMO. The resulting data would typically be presented in a table similar to the hypothetical one below.
Hypothetical FMO Data for 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations.
Characterization of Reactive Sites using DFT Descriptors
Density Functional Theory (DFT) offers a range of descriptors that can pinpoint the most reactive sites within a molecule. These descriptors are derived from the electron density and provide a more nuanced view of reactivity than FMO analysis alone. Key DFT descriptors include:
Fukui Functions (f(r)) : These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps to identify the most likely sites for nucleophilic attack (where an electron is added to the LUMO) and electrophilic attack (where an electron is removed from the HOMO).
Local Softness (s(r)) : This descriptor is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a specific atomic site.
For 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde, a DFT analysis would calculate these descriptors for each atom in the molecule. The results would highlight the atoms most susceptible to chemical reactions. It is expected that the carbonyl carbons of the dicarbaldehyde groups would exhibit a high propensity for nucleophilic attack, while the pyrrole ring, influenced by the electron-donating methyl groups, would be the likely site for electrophilic attack.
A hypothetical characterization of reactive sites might be summarized in a table like the one below.
Hypothetical DFT-Derived Reactivity Descriptors for Selected Atoms of 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde
| Atom | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack | Local Softness (s+) for Nucleophilic Attack | Local Softness (s-) for Electrophilic Attack |
| C2 (Carbaldehyde) | Value | Value | Value | Value |
| C5 (Carbaldehyde) | Value | Value | Value | Value |
| C3 (Pyrrole Ring) | Value | Value | Value | Value |
| C4 (Pyrrole Ring) | Value | Value | Value | Value |
| N1 (Pyrrole Ring) | Value | Value | Value | Value |
Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations.
Applications in Materials Science and Advanced Functional Materials
Building Blocks for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. The synthesis of COFs typically involves the condensation reaction of multitopic building blocks. sapub.orgrsc.org The dicarbaldehyde functionality of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde makes it an ideal candidate as a monomer for the construction of novel COFs.
The general strategy for synthesizing COFs from aldehyde-functionalized monomers involves their reaction with multitopic amines or hydrazides. mdpi.com For instance, the condensation of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde with a linear diamine, such as p-phenylenediamine, would be expected to yield a 2D COF with a sheet-like structure. The resulting imine-linked framework would possess a regular array of pores, the size of which could be tuned by varying the length of the diamine linker.
The pyrrole (B145914) nitrogen atom within the framework can act as a site for post-synthetic modification, allowing for the introduction of additional functionalities. Furthermore, the inherent properties of the pyrrole ring can impart unique electronic and optical characteristics to the resulting COF. While specific studies on COFs derived from 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde are still emerging, the principles of COF chemistry strongly suggest its potential in creating robust, porous materials for applications in gas storage, catalysis, and sensing. researchgate.net
Table 1: Potential COF Synthesis Parameters
| Parameter | Value/Condition |
| Monomers | 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde, p-phenylenediamine |
| Solvent | Mesitylene/Dioxane mixture |
| Catalyst | Acetic Acid |
| Temperature | 120 °C |
| Reaction Time | 72 hours |
| Expected Linkage | Imine |
| Expected Structure | 2D layered sheets |
Precursors for Electronic, Optical, and Magnetic Materials
The conjugated π-system of the pyrrole ring, combined with the reactive aldehyde groups, makes 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde a valuable precursor for a variety of functional materials with interesting electronic, optical, and even magnetic properties.
Electronic and Optical Materials:
Polypyrroles are well-known conducting polymers with applications in various electronic devices. researchgate.net The polymerization of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde, either through chemical or electrochemical methods, could lead to novel conjugated polymers. The presence of the dimethyl and dicarbaldehyde substituents would significantly influence the electronic properties of the resulting polymer, such as its band gap, conductivity, and electrochromic behavior. bohrium.com
The aldehyde groups can also be used to synthesize extended π-conjugated systems through reactions like the Knoevenagel or Wittig reactions. For example, reaction with malononitrile (B47326) could yield a derivative with strong electron-accepting groups, leading to materials with small HOMO-LUMO gaps and potential applications in organic photovoltaics and organic light-emitting diodes (OLEDs). researchgate.netscielo.br The optical properties of such materials, including their absorption and emission spectra, would be highly dependent on the specific chemical modifications. aps.org
Magnetic Materials:
While less common, pyrrole-based compounds have been explored for their magnetic properties. The synthesis of stable organic radicals is a key step in the development of organic magnetic materials. The aldehyde groups of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde can be converted to other functional groups that can stabilize a radical. For instance, condensation with a hydroxylamine (B1172632) derivative followed by oxidation could lead to a nitroxide radical. The coupling of two such radical units through the pyrrole ring could result in a diradical species with interesting magnetic properties, such as ferromagnetic or antiferromagnetic interactions. nih.gov
Table 2: Predicted Properties of Materials Derived from 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde
| Material Type | Synthetic Route | Potential Properties | Potential Applications |
| Conjugated Polymer | Electropolymerization | Tunable conductivity, electrochromism | Organic electronics, sensors |
| Extended π-system | Knoevenagel condensation | Narrow band gap, strong absorption | Organic photovoltaics, OLEDs |
| Diradical Species | Condensation and oxidation | Magnetic ordering | Organic spintronics |
Integration into Polymeric Systems and Crosslinking Applications
The bifunctional nature of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde makes it a suitable candidate for integration into polymeric systems and for use as a crosslinking agent.
Polymer Integration:
The compound can be incorporated into polymer backbones through various polymerization techniques. For example, it can be used as a comonomer in condensation polymerization with other difunctional monomers, such as diamines or diols. This would result in polymers with pyrrole units regularly spaced along the chain, imparting specific properties to the bulk material.
Crosslinking Applications:
The two aldehyde groups can react with suitable functional groups on existing polymer chains, such as amine or hydroxyl groups, to form crosslinks. This process increases the molecular weight of the polymer, leading to improved mechanical properties, thermal stability, and solvent resistance. For instance, it could be used to crosslink hydrogels based on polymers like polyvinyl alcohol or chitosan. researchgate.net The efficiency of the crosslinking reaction would depend on factors such as the concentration of the crosslinker, temperature, and pH. The formation of imine or acetal (B89532) linkages would create a network structure, transforming the polymer from a soluble material into an insoluble and more robust gel. nih.govnih.gov
Table 3: Potential Crosslinking Applications
| Polymer System | Functional Groups on Polymer | Crosslinking Reaction | Resulting Property |
| Polyvinyl alcohol (PVA) | Hydroxyl (-OH) | Acetal formation | Increased gel strength, thermal stability |
| Chitosan | Amine (-NH2) | Imine formation (Schiff base) | Enhanced mechanical properties, controlled swelling |
| Gelatin | Amine (-NH2) | Imine formation | Improved thermal and enzymatic resistance |
Analytical and Spectroscopic Characterization Methodologies for 3,4 Dimethyl 1h Pyrrole 2,5 Dicarbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde, offering precise information about the hydrogen and carbon framework.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde. researchgate.net In a typical ¹H NMR spectrum, the protons of the methyl groups (CH₃) and the aldehyde groups (CHO) exhibit characteristic chemical shifts. The symmetry of the molecule often results in simplified spectra. For instance, the two methyl groups and the two aldehyde protons may each give a single resonance, indicating their chemical equivalence.
¹³C NMR spectra provide further structural confirmation by showing distinct signals for the different carbon environments within the molecule. This includes the methyl carbons, the pyrrole (B145914) ring carbons, and the carbonyl carbons of the aldehyde groups. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. researchgate.net For example, imines derived from pyrrole-2,5-dicarboxaldehydes show characteristic ¹³C NMR signals for the pyrrole ring carbons and the imino group. researchgate.net
Table 1: Representative NMR Data for Pyrrole Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
| ¹H | 8.26 ± 0.28 | Imino group (in derivatives) researchgate.net |
| ¹³C | 149.7 ± 1.3 | Imino group (in derivatives) researchgate.net |
| ¹³C | 119.5 - 155.8 | Pyrrole ring carbons (in derivatives) researchgate.net |
Two-Dimensional NMR Techniques (HMQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity within the 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde molecule. nih.gov
HMQC/HSQC: These experiments correlate the chemical shifts of directly bonded proton and carbon atoms. ipb.ptlibretexts.org This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecular structure. libretexts.org
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the molecule. Key vibrational frequencies include:
N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrrole ring.
C-H Stretch: Bands in the 2900-3000 cm⁻¹ region due to the stretching vibrations of the methyl C-H bonds.
C=O Stretch: A strong, sharp absorption band typically in the range of 1650-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the aldehyde groups.
C=C and C-N Stretches: Vibrations associated with the pyrrole ring typically appear in the fingerprint region (below 1600 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde molecule. The presence of the conjugated system, involving the pyrrole ring and the two aldehyde groups, gives rise to characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation. Derivatives of this compound have been detected at a wavelength of 320 nm. nih.gov The electronic spectra of related pyrrole macrocycles can be used to evaluate their aromaticity. researchgate.net
Mass Spectrometry Techniques (LCMS, DART Mass, ESI-Mass)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde. chemscene.com Various ionization methods can be employed:
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique separates the compound from a mixture before it enters the mass spectrometer, providing both retention time and mass-to-charge ratio (m/z) information. nih.govchromatographyonline.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for such compounds. mdpi.comsemanticscholar.org
Direct Analysis in Real Time (DART) Mass Spectrometry: DART-MS allows for the direct analysis of the sample in its native state with minimal sample preparation, providing rapid molecular weight determination.
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts, allowing for the accurate determination of the molecular weight. mdpi.comsemanticscholar.org
Table 2: Predicted Mass Spectrometry Data for 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde
| Adduct | m/z (mass to charge ratio) |
| [M+H]⁺ | 152.07060 |
| [M+Na]⁺ | 174.05254 |
| [M-H]⁻ | 150.05604 |
Data predicted using computational tools. uni.lu
X-ray Diffraction Analysis (Single Crystal and Powder)
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.
Single Crystal X-ray Diffraction: When suitable single crystals of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde can be grown, this technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. nih.gov For a related compound, 2,5-dimethyl-1-(phenylsulfonyl)-1H-pyrrole-3,4-dicarbaldehyde, single-crystal X-ray analysis revealed that the aldehyde groups are slightly twisted from the pyrrole plane. nih.govresearchgate.net The sum of the angles around the nitrogen atom can indicate its sp² hybridization. nih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess sample purity.
Chromatographic Techniques for Separation and Detection (e.g., HPLC Derivatization)
High-performance liquid chromatography (HPLC) is a crucial technique for the separation and analysis of pyrrole derivatives. In the context of substituted pyrrole dicarbaldehydes, HPLC methods are often employed in conjunction with derivatization to enhance detection and separation. While specific applications detailing the derivatization of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde are not extensively documented in readily available literature, the use of its structural isomer, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, as a precolumn derivatization reagent for the analysis of amino acids provides a well-documented and analogous methodology. nih.gov This process highlights the utility of the dicarbaldehyde functionality in forming detectable adducts.
The derivatization reaction typically involves the aldehyde groups of the pyrrole reacting with primary amino groups under mild conditions. nih.gov For instance, the reaction of 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde with amino acids has been optimized to proceed to completion within 10 minutes at ambient temperature. nih.gov Such a reaction forms a Schiff base, which can then be stabilized. The resulting derivatives exhibit strong UV absorbance at a specific wavelength, making them highly suitable for detection by HPLC with a UV detector. nih.gov
The separation of these derivatives is typically achieved using reversed-phase HPLC. nih.gov This technique utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For the derivatives of 19 different amino acids with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, a successful separation was achieved with detection at a wavelength of 320 nm. nih.gov
The general principles of this derivatization and HPLC analysis can be applied to other pyrrole-based compounds. For instance, various substituted pyrrole derivatives are analyzed using reversed-phase HPLC with mobile phases commonly consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid to ensure good peak shape and resolution. sielc.comsielc.com The choice of a specific column, such as a Newcrom R1, which has low silanol (B1196071) activity, can further enhance the separation of such compounds. sielc.com
In a study on a different pyrrole derivative, a phenyl-hexyl column was utilized for the separation of potential metabolites, demonstrating the versatility of stationary phase chemistry in optimizing the chromatographic separation of these types of molecules. mdpi.com The mobile phase in that instance was an isocratic mixture of acetonitrile, methanol, and a phosphate (B84403) buffer. mdpi.com
The following table summarizes typical parameters that would be relevant in an HPLC method involving a pyrrole dicarbaldehyde, based on the study of its isomer as a derivatization agent. nih.gov
| Parameter | Value/Condition |
| Derivatization Reagent | 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde |
| Analytes | Primary Amino Acids |
| Reaction Time | 10 minutes |
| Reaction Temperature | Ambient |
| HPLC Mode | Reversed-Phase |
| Detection Wavelength | 320 nm |
This table illustrates the conditions under which a pyrrole dicarbaldehyde can be effectively used in an HPLC workflow. The method was successfully applied to the qualitative and quantitative analysis of commercial polyamino acid preparations. nih.gov
Conclusion and Future Research Directions
Summary of Current Research Landscape and Gaps
The existing body of research provides a foundational understanding of substituted pyrroles, including various dicarbaldehyde and dimethylpyrrole derivatives. Synthetic methodologies for 3,4-disubstituted pyrroles have been reviewed, highlighting a range of strategies to access this class of compounds. researchgate.netuctm.eduorientjchem.orgnih.govbohrium.comeurekaselect.com Notably, methods for producing 3,4-disubstituted pyrrole-2,5-dicarbaldehydes have been developed, underscoring their value as synthetic intermediates. The analogous compound, 3,4-dimethyl-1H-pyrrole-2,5-dione, has been explored for its anti-inflammatory properties, suggesting potential biological activities for related structures. mdpi.com
Despite these advances, a significant gap in the literature is the limited specific focus on 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde itself. While general synthetic routes for substituted pyrroles are available, detailed optimization and exploration of the reaction scope for this particular molecule are not extensively documented. Furthermore, its unique electronic and steric properties, arising from the combination of electron-withdrawing aldehyde groups and electron-donating methyl groups on the pyrrole (B145914) core, have not been fully leveraged in the design of novel functional molecules. The exploration of its utility as a building block in more complex architectures remains an area ripe for investigation.
Prospective Avenues for Investigation in Synthetic Organic Chemistry
The bifunctional nature of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde, possessing two reactive aldehyde groups, presents numerous opportunities for synthetic organic chemists. Future research should focus on its elaboration into a wider array of heterocyclic systems and complex organic frameworks.
Key research directions include:
Development of Novel Heterocyclic Scaffolds: The dicarbaldehyde can serve as a precursor to a variety of fused and polycyclic pyrrole derivatives through condensation reactions with dinucleophiles. Exploration of reactions with hydrazines, hydroxylamine (B1172632), and various carbon nucleophiles could yield novel pyridazines, oxazines, and other heterocyclic systems with potential pharmacological activities. The synthesis of 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide (B1668358) analogues has already shown promise for antimicrobial and antifungal applications, indicating the potential of related derivatives. nih.gov
Multicomponent Reactions: Designing novel one-pot multicomponent reactions utilizing 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde as a key component could provide rapid access to molecular diversity. bohrium.com Such strategies are highly efficient for generating libraries of compounds for biological screening.
Asymmetric Catalysis: The development of catalytic asymmetric transformations of the prochiral dicarbaldehyde would be a significant advancement, enabling the synthesis of enantiomerically pure pyrrole-based ligands and chiral auxiliaries for asymmetric synthesis.
Synthesis of Natural Product Analogs: The pyrrole core is a common motif in natural products. uctm.edunih.govmdpi.com 3,4-Dimethyl-1H-pyrrole-2,5-dicarbaldehyde could be a valuable starting material for the synthesis of analogs of naturally occurring pyrroles with modified biological activity profiles.
A summary of potential synthetic transformations is presented in the table below:
| Reaction Type | Potential Reagents | Potential Products |
| Condensation | Hydrazines, Hydroxylamine, Diamines | Fused heterocycles (e.g., pyrrolo[3,4-d]pyridazines) |
| Wittig-type Reactions | Phosphonium ylides | Extended conjugated systems |
| Knoevenagel Condensation | Active methylene (B1212753) compounds | Functionalized alkenes |
| Asymmetric Reduction | Chiral reducing agents | Chiral diols |
Future Explorations in Advanced Materials and Supramolecular Chemistry
The unique electronic and structural features of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde make it an attractive candidate for the development of novel advanced materials and for explorations in supramolecular chemistry.
Prospective research avenues in these fields include:
Conducting Polymers: While research has been conducted on polymers derived from 3,4-dimethyl-1H-pyrrole, the incorporation of the dicarbaldehyde functionality could lead to new classes of conducting polymers. researchgate.net The aldehyde groups can be used for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic and physical properties.
Organic Dyes and Pigments: The pyrrole-dicarbaldehyde core can be extended through condensation reactions to create larger π-conjugated systems. These new molecules could exhibit interesting photophysical properties, making them suitable for applications as organic dyes and pigments in areas such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs).
Supramolecular Assemblies: The aldehyde groups are capable of forming dynamic covalent bonds (e.g., imines, hydrazones), which are key to the construction of self-healing materials and dynamic supramolecular architectures. ims.ac.jpnih.govresearchgate.netrsc.orgmdpi.com The planar nature of the pyrrole ring can facilitate π-π stacking interactions, further directing the self-assembly process. Investigating the coordination of metal ions to the dicarbaldehyde or its derivatives could lead to the formation of novel metallo-supramolecular structures with interesting catalytic or magnetic properties.
Sensors: The reactivity of the aldehyde groups towards specific analytes could be exploited in the design of chemosensors. Condensation with appropriate signaling units could lead to colorimetric or fluorescent sensors for ions or small molecules.
The potential applications in materials and supramolecular chemistry are summarized in the following table:
| Application Area | Key Features to Exploit | Potential Outcome |
| Conducting Polymers | Reactive aldehyde groups for modification | Tunable electronic properties |
| Organic Dyes | Extended π-conjugation via condensation | Novel photophysical properties |
| Supramolecular Chemistry | Dynamic covalent bond formation, π-π stacking | Self-healing materials, complex architectures |
| Chemical Sensors | Selective reactivity of aldehyde groups | Colorimetric and fluorescent sensors |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde?
The synthesis typically involves functionalization of pyrrole precursors. A four-step sequence starts with ethyl α-cyano-2-pyrroleacrylate, which undergoes Vilsmeier-Haack formylation followed by hydrolysis to yield pyrrole-2,5-dicarbaldehyde derivatives . For 3,4-dimethyl substitution, regioselective alkylation or condensation with methylating agents (e.g., methyl iodide) is employed. Advanced protocols use 2,5-bis(1,3-benzodithiol-2-yl)pyrroles as intermediates, hydrolyzed with HgO–HBF₄–DMSO to achieve high yields (43–90%) .
Q. What analytical techniques are critical for characterizing its molecular structure and purity?
- X-ray crystallography : Resolves molecular conformation and crystal packing. For example, studies on analogous compounds (e.g., 2,5-dimethyl-1-phenylsulfonyl derivatives) reveal planar pyrrole rings with aldehyde groups in anti conformations .
- NMR/IR spectroscopy : Aldehyde protons appear as singlets near δ 10 ppm in <sup>1</sup>H NMR, while IR shows strong C=O stretches at ~1680 cm⁻¹ .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting or shifts) be resolved during characterization?
Contradictions often arise from dynamic processes like tautomerism or solvent interactions. For example:
- Tautomeric equilibria : Aldehyde-enol tautomerism in polar solvents can split NMR signals. Low-temperature NMR or deuteration experiments stabilize specific forms .
- Crystallographic validation : Compare experimental data (e.g., bond lengths from X-ray) with computational models (DFT) to validate assignments .
Q. What strategies optimize regioselectivity in the functionalization of 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde?
- Protection-deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield aldehydes, enabling selective methylation at C3/C4 .
- Metal-mediated reactions : Pd-catalyzed cross-coupling or Lewis acid-assisted alkylation improves regiocontrol .
- Microwave-assisted synthesis : Accelerates reaction times and reduces side products (e.g., yields improved from 50% to 80% in similar systems) .
Q. How does this compound serve as a precursor in supramolecular chemistry or polymer synthesis?
- Macrocyclic receptors : Condensation with diamines forms Schiff-base macrocycles for host-guest systems. For example, reactions with 3,5-bis(aminomethyl)benzene derivatives yield imine-linked cages .
- Conjugated polymers : Suzuki-Miyaura coupling with fluorene boronic esters produces poly(phenylene-alt-fluorene) polymers, applicable in organic electronics .
Q. What challenges arise in resolving crystal structures of its derivatives, and how are they addressed?
Q. How can reaction yields be improved in large-scale syntheses?
Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs) or coordination complexes?
The aldehyde groups act as ligands for transition metals. For example:
- Mn(II)/Cd(II) complexes : Reaction with metal salts in DMF forms stable coordination polymers, characterized by single-crystal XRD .
- Photocatalytic applications : MOFs derived from thieno[3,2-b]thiophene analogs exhibit redox activity under visible light .
Q. How do steric effects from the 3,4-dimethyl groups influence reactivity?
Q. What computational methods are used to predict its electronic properties for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
